![molecular formula C16H13FN4O B5764656 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5764656.png)
2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'FBAAH' and is a derivative of hydrazide.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins in the body, which are involved in various disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide has various biochemical and physiological effects. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been shown to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide in lab experiments are its potential applications in various scientific research fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide. These include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide involves the reaction of 4-fluorobenzaldehyde with 2-(1H-benzimidazol-1-yl)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction yields a yellow crystalline solid, which is the desired product.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide has potential applications in various scientific research fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-13-7-5-12(6-8-13)9-19-20-16(22)10-21-11-18-14-3-1-2-4-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFVEGWUMGEXIQ-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-1-YL)-N'-(4-fluorobenzylidene)acetohydrazide |
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